![molecular formula C12H14O2 B2779936 3-Methoxy-5,7,8,9-tetrahydro-6H-benzocycloheptene-6-one CAS No. 91495-63-5](/img/structure/B2779936.png)
3-Methoxy-5,7,8,9-tetrahydro-6H-benzocycloheptene-6-one
Overview
Description
“3-Methoxy-5,7,8,9-tetrahydro-6H-benzocycloheptene-6-one” is a chemical compound with the CAS Number: 91495-63-5 . It has a molecular weight of 190.24 . The IUPAC name for this compound is 3-methoxy-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-one .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H14O2/c1-14-12-6-5-9-3-2-4-11(13)7-10(9)8-12/h5-6,8H,2-4,7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound appears as a powder . It has a melting point range of 52-55 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : A novel method for synthesizing 2-hydroxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one, a structurally related compound, has been developed. This technique uses Wittig salt, yielding promising results in terms of yield and simplicity (L. Nagarapu & B. Srinivasulu, 2003).
Structural Analogues Synthesis : Research on the synthesis of structural analogues of 6,7,8,9-tetrahydro-3-hydroxy-2-methoxybenzocyclohepten-5-one demonstrates the versatility of this compound in generating a range of chemically interesting derivatives (P. Carpenter, V. Peesapati, & G. Proctor, 1979).
Metabolism by Bacteria : The metabolism of a related compound, 6,7-dihydro-5H-benzocycloheptene, by Pseudomonas putida, leads to the formation of optically pure benzylic monohydroxylation and dihydroxylation products. This indicates potential biological applications in microbial synthesis and transformation (D. Boyd et al., 1990).
Chemical Modification : Research into the chemistry of 6,7,8,9-tetrahydro-3-hydroxy-2-methoxybenzocyclohepten-5-one has led to the development of various derivatives, highlighting the compound's adaptability for chemical modifications (Johnathan A. McLean, V. Peesapati, & G. Proctor, 1979).
Crystal Structure Determination : Studies on the crystal structure of derivatives of 6,7-dihydro-2-methoxy-5H-benzocyclohepten highlight the compound's utility in structural chemistry and materials science (A. Moustafa & A. S. Girgis, 2007).
Heterocyclic System Synthesis : The synthesis of new heterocyclic systems from 3-methoxybenzocycloheptenone derivatives shows the potential of these compounds in developing biologically interesting polynuclear compounds (Vijayakumari & Shivaraj, 2006).
Conformational Studies : Conformational and dynamic properties of related compounds have been investigated using NMR methods, providing insights into the chemical behavior and potential applications of these molecules (R. St-Amour, M. T. P. Viet, & M. St-Jacques, 1984).
Thermal Rearrangement Studies : The thermal rearrangement of ethyl 4-methoxy-4a-methyl-4aH-benzocycloheptene-5-carboxylate offers insights into molecular dynamics and reactions under heat, which is crucial for understanding the stability and reactivity of these compounds (Robert H. Bradbury, Thomas L. Gilchrist, & Charles W. Rees, 1981).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively. The compound should be handled with appropriate safety measures.
properties
IUPAC Name |
3-methoxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-14-12-6-5-9-3-2-4-11(13)7-10(9)8-12/h5-6,8H,2-4,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBQKDCWKNWSRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCC(=O)C2)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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